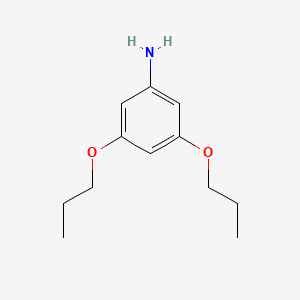
3,5-Dipropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dipropoxyaniline: is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.285 g/mol . It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by propoxy groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipropoxyaniline typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: The nitrobenzene is then reduced to aniline using reducing agents such as iron filings and hydrochloric acid.
Alkylation: The aniline is then subjected to alkylation with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dipropoxyaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent aniline.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, and sulfonated compounds.
Scientific Research Applications
3,5-Dipropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dipropoxyaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the propoxy groups enhance its reactivity. The compound’s effects are mediated through its ability to donate electrons and form stable intermediates during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Similar in structure but with methoxy groups instead of propoxy groups.
3,5-Diethoxyaniline: Contains ethoxy groups instead of propoxy groups.
3,5-Dibutoxyaniline: Contains butoxy groups instead of propoxy groups.
Uniqueness
3,5-Dipropoxyaniline is unique due to its specific propoxy substituents, which confer distinct chemical properties and reactivity compared to its analogs. The length and branching of the propoxy groups influence its solubility, boiling point, and overall chemical behavior.
Properties
CAS No. |
88504-97-6 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
3,5-dipropoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9H,3-6,13H2,1-2H3 |
InChI Key |
LJWDDMWPDKBELS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)N)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


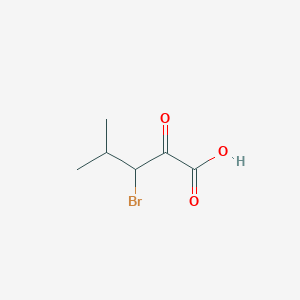
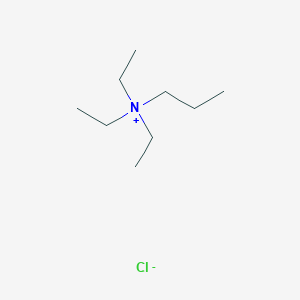
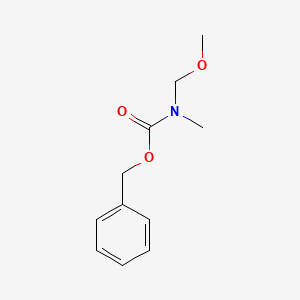
![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
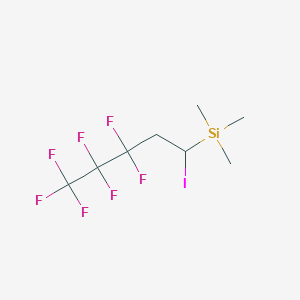
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
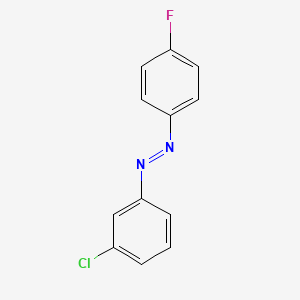
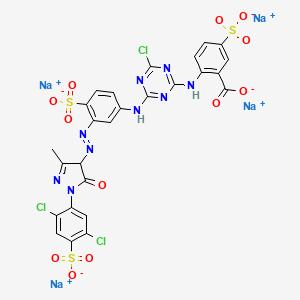
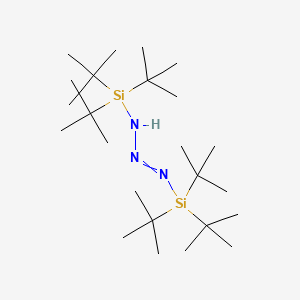
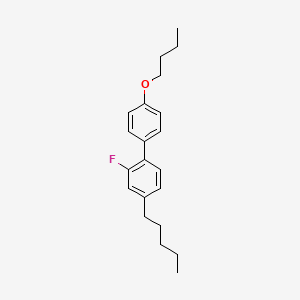
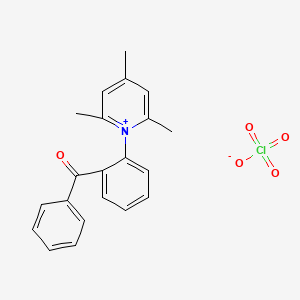
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
